

Physical and chemical properties of N-Despropyl Macitentan-d4

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Compound of Interest

Compound Name: *N-Despropyl Macitentan-d4*

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An In-Depth Technical Guide to N-Despropyl Macitentan-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-Despropyl Macitentan-d4**, an isotopically labeled active metabolite of the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

N-Despropyl Macitentan-d4 serves as a crucial internal standard for the quantitative analysis of N-Despropyl Macitentan in various biological matrices during pharmacokinetic and metabolic studies. Its deuteration offers a distinct mass shift, enabling precise quantification via mass spectrometry.^[1]

Physicochemical Properties

N-Despropyl Macitentan-d4 is the deuterated analog of N-Despropyl Macitentan, an active metabolite of Macitentan.^[2] The deuterium labeling is on the ethoxy chain. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
Chemical Name	N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-d4]-4-pyrimidinyl]-sulfamide	[2]
Synonyms	Macitentan ACT-132577 D4, Aprocitentan D4	[2]
Molecular Formula	C ₁₆ H ₁₀ D ₄ Br ₂ N ₆ O ₄ S	[2][3]
Molecular Weight	550.22 g/mol	[2][3]
Appearance	Solid powder	[4][5]
Purity	>95% to 98% (by HPLC)	[2][5]
Solubility	≥ 46 mg/mL in DMSO	[5]
Storage Conditions	-20°C, under inert atmosphere	[5]
Shelf Life	2 years from the date of QC when stored properly	[5]

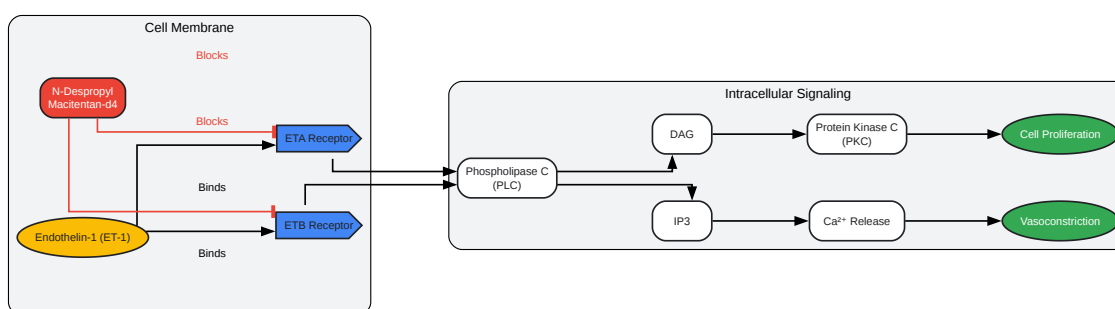
Synthesis and Isotopic Labeling

While a specific, detailed synthesis protocol for **N-Despropyl Macitentan-d4** is not publicly available, it can be inferred from the synthesis of Macitentan and general isotopic labeling techniques. The synthesis would likely involve the coupling of a deuterated ethylene glycol derivative with the appropriate pyrimidine intermediates. The parent compound, Macitentan, is synthesized through a multi-step process involving the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide, followed by subsequent reactions to introduce the ethoxy-pyrimidine moiety.[6] The deuterated analog would require the use of ethylene glycol-d4 in the synthesis pathway.

Mechanism of Action: Signaling Pathway

N-Despropyl Macitentan, the non-labeled counterpart, is an active metabolite of Macitentan and acts as a dual endothelin receptor antagonist.[2][7] It blocks the binding of endothelin-1

(ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors on smooth muscle cells.[8] This antagonism prevents ET-1 induced vasoconstriction and cell proliferation, which are key pathological factors in pulmonary arterial hypertension.



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Caption: Signaling pathway of Endothelin-1 and the antagonistic action of N-Despropyl Macitentan.

Experimental Protocols

Quantitative Analysis using LC-MS/MS

This protocol is adapted from validated methods for Macitentan and would require optimization for **N-Despropyl Macitentan-d4** as an internal standard.[9][10][11]

Objective: To quantify N-Despropyl Macitentan in a biological matrix (e.g., plasma) using **N-Despropyl Macitentan-d4** as an internal standard.

Materials:

- N-Despropyl Macitentan analytical standard
- **N-Despropyl Macitentan-d4** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Biological matrix (e.g., human plasma)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).

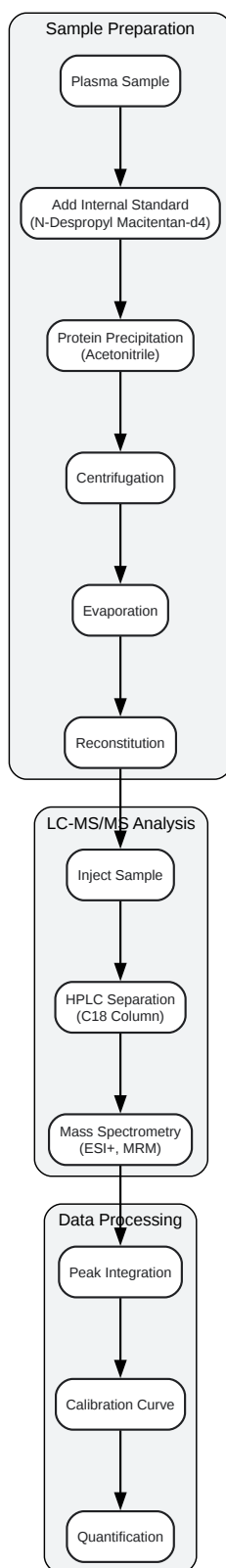
Procedure:

- Standard and Internal Standard Preparation:
 - Prepare stock solutions of N-Despropyl Macitentan and **N-Despropyl Macitentan-d4** in methanol (e.g., 1 mg/mL).
 - Prepare working solutions by serial dilution in a suitable solvent mixture (e.g., 50:50 ACN:Water).
- Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample, add 20 μ L of the **N-Despropyl Macitentan-d4** internal standard working solution.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient Elution: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - Mass Spectrometry (Positive ESI mode):
 - Monitor the specific mass transitions (MRM) for N-Despropyl Macitentan and **N-Despropyl Macitentan-d4**. The exact m/z values would need to be determined by infusion of the standards.

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of N-Despropyl Macitentan in the unknown samples from the calibration curve.



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Caption: Experimental workflow for the quantitative analysis of N-Despropyl Macitentan using LC-MS/MS.

Stability Indicating HPLC Method

This protocol is based on methods developed for Macitentan and would need to be adapted and validated for **N-Despropyl Macitentan-d4**.^{[12][13]}

Objective: To assess the stability of **N-Despropyl Macitentan-d4** under various stress conditions.

Materials:

- **N-Despropyl Macitentan-d4**
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Orthophosphoric acid
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)

Instrumentation:

- HPLC system with a UV or PDA detector.
- Analytical column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

Procedure:

- **Standard Solution Preparation:** Prepare a stock solution of **N-Despropyl Macitentan-d4** in acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 100 µg/mL).
- **Forced Degradation Studies:**

- Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 80°C for 2 hours.
- Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 30 minutes.
- Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
- Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
- Neutralize the acidic and basic solutions before analysis.
- HPLC Analysis:
 - Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water) in an isocratic or gradient mode. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 215 nm
 - Injection Volume: 20 µL
- Data Analysis:
 - Analyze the chromatograms of the stressed samples and compare them to the chromatogram of an untreated standard solution.
 - Identify and quantify any degradation products.

Spectroscopic Data

Detailed NMR and mass spectrometry fragmentation data for **N-Despropyl Macitentan-d4** are not extensively published. However, the mass spectrum would be expected to show a molecular ion peak at m/z 550.22. The fragmentation pattern would likely be similar to that of

N-Despropyl Macitentan, with characteristic losses of the sulfamide group and cleavage of the ether linkages. The presence of the four deuterium atoms would result in a +4 Da shift in the mass of fragments containing the deuterated ethoxy group.

Conclusion

N-Despropyl Macitentan-d4 is an essential tool for the bioanalysis of Macitentan's active metabolite. This guide provides a summary of its known properties and outlines experimental approaches for its quantification and stability assessment. Researchers should note that while protocols for the parent drug, Macitentan, provide a strong foundation, method optimization and validation are crucial for accurate and reliable results when working with its deuterated metabolite.

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